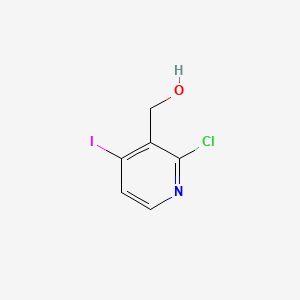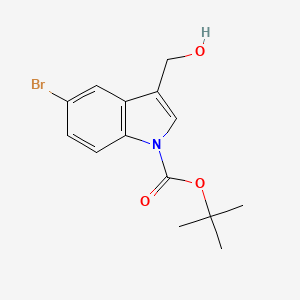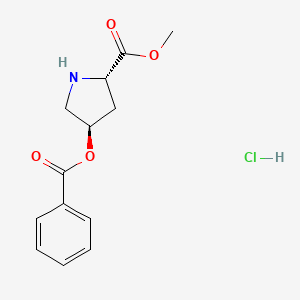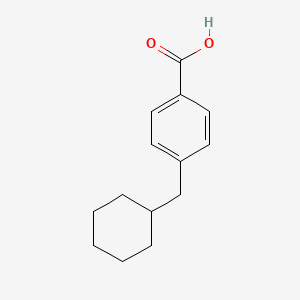![molecular formula C13H14N2O5 B1462538 2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 1152641-90-1](/img/structure/B1462538.png)
2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Vue d'ensemble
Description
The compound “2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid” is a plasma metabolite . It has a molecular weight of 278.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O5/c1-13(8-3-5-9(20-2)6-4-8)11(18)15(7-10(16)17)12(19)14-13/h3-6H,7H2,1-2H3,(H,14,19)(H,16,17) . This code provides a detailed description of the compound’s molecular structure.Chemical Reactions Analysis
The reactivity of the compound can be inferred from studies on similar molecules. For instance, the presence of an acetic acid moiety could make the compound a candidate for esterification reactions or amide formation.Applications De Recherche Scientifique
Environmental Impact and Biodegradation of Herbicides
- Environmental Presence and Toxicity of Herbicides : Studies on 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide with structural similarities to the queried compound, show its widespread use and potential environmental impact. Research highlights concerns over its toxicity and the necessity for understanding its fate and accumulation in ecosystems to mitigate adverse effects on human and non-target organism health (Islam et al., 2017). Further, the biodegradation of such compounds by microorganisms offers a potential pathway for environmental remediation, underscoring the importance of microbial processes in mitigating herbicide pollution (Magnoli et al., 2020).
Pharmacological and Biological Activities
- Bioactive Compounds in Medical Research : The review and studies on various bioactive compounds, such as syringic acid and vanillic acid, shed light on their potential pharmacological benefits. These include antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects, suggesting a wide range of therapeutic applications (Srinivasulu et al., 2018); (Ingole et al., 2021). These findings highlight the importance of natural and synthetic compounds in developing new therapeutic agents.
Mechanisms of Action and Drug Design
- Drug Design and Molecular Mechanisms : The exploration of thiazolidinediones as PTP 1B inhibitors illustrates the ongoing efforts in medicinal chemistry to design novel therapeutic agents targeting specific molecular pathways (Verma et al., 2019). This work underscores the potential of chemical scaffolds, similar to the compound , in contributing to the development of new drugs.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of the compound 2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.
Propriétés
IUPAC Name |
2-[4-(2-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-13(8-5-3-4-6-9(8)20-2)11(18)15(7-10(16)17)12(19)14-13/h3-6H,7H2,1-2H3,(H,14,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJQJAGSYRSHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(2-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462465.png)



![3-{[(4-Hydroxypyrimidin-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1462472.png)


